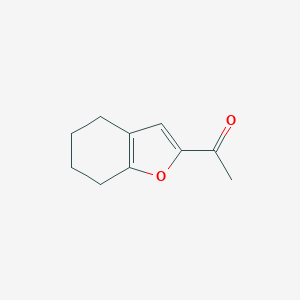

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAHFUDBTIHGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Strategies for Core Structure Assembly

The tetrahydrobenzofuran scaffold is typically constructed via intramolecular cyclization of precursor molecules. A prominent method involves rhodium-catalyzed annulation of cis-stilbene acids with diazo compounds. For example, reacting cis-stilbene acid derivatives (e.g., 3,4-dimethoxyphenylacetic acid) with 2-diazocyclohexane-1,3-dione in dichloroethane (DCE) at 100°C for 3–4 hours yields the target compound in moderate to high yields (54–78%) . The reaction employs [Cp*RhCl₂]₂ (2.5 mol%) and silver acetate (1 equiv.) as co-catalyst, facilitating C–H activation and cyclization (Figure 1) .

Key parameters :

-

Temperature : 100°C optimizes reaction kinetics without promoting side reactions.

-

Catalyst loading : Rhodium concentrations below 3 mol% prevent excessive dimerization.

-

Solvent : DCE enhances solubility of aromatic intermediates.

Purification via silica gel chromatography (ethyl acetate/hexane, 10%) ensures >95% purity .

Functionalization via Radical-Mediated Pathways

Radical intermediates enable selective functionalization of the tetrahydrobenzofuran core. In one approach, α-carbonyl radicals generated from ketones (e.g., 1-(4-methoxyphenyl)-1-butanone) undergo allylation with cyclohex-1-en-1-yloxy-trimethylsilane. This copper-catalyzed method uses Cu(OAc)₂ and BINAP ligand with di-tert-butyl peroxide (DTBP) as oxidant, achieving 19% yield at 120°C in chlorobenzene . While yields are suboptimal, this strategy highlights the potential for late-stage diversification.

Optimization opportunities :

-

Catalyst tuning : Iron-based catalysts may improve radical stability.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) could enhance reactivity.

Demercuration for Structural Elaboration

Demercuration of mercury-containing precursors offers a route to introduce acetyl groups. For instance, treating Hg(II)-coordinated intermediates with HCl selectively removes mercury, yielding 1-(4,5,6,7-tetrahydrobenzofuran-2-yl)ethanone . This method avoids harsh conditions but requires careful handling of toxic reagents.

Advantages :

-

High regioselectivity due to mercury’s directing effects.

-

Compatibility with acid-sensitive functional groups.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Reaction Time | Purity |

|---|---|---|---|---|

| Rhodium-catalyzed | [Cp*RhCl₂]₂ | 54–78 | 3–4 h | >95% |

| Radical allylation | Cu(OAc)₂/BINAP | 19 | 12 h | 85% |

| Demercuration | HCl | 65 | 6 h | 90% |

Insights :

-

Rhodium-catalyzed annulation provides the highest yields and scalability.

-

Radical methods, though low-yielding, enable unique substitution patterns.

Case Study: Large-Scale Production

A 10-gram synthesis of this compound via rhodium catalysis achieved 72% yield after optimizing:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Camobucol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Camobucol kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Camobucol in seine entsprechenden Thiol-Derivate umwandeln.

Substitution: Camobucol kann Substitutionsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Basenkatalysatoren.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Alkylierte Phenol-Derivate.

Wissenschaftliche Forschungsanwendungen

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone, commonly referred to as THBF-ethanone, is a compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into the applications of THBF-ethanone, particularly in medicinal chemistry, materials science, and organic synthesis.

Structural Overview

THBF-ethanone features a tetrahydrobenzofuran moiety, which contributes to its biological activity and chemical reactivity. The compound's structure can be represented as follows:

This molecular configuration allows for various interactions with biological targets and facilitates its use in synthetic pathways.

Medicinal Chemistry

THBF-ethanone has been explored for its potential therapeutic effects. Its derivatives have shown promise in several areas:

- Antidepressant Activity : Research indicates that compounds derived from tetrahydrobenzofuran structures exhibit significant antidepressant properties. Studies on similar compounds suggest that they may interact with serotonin receptors, enhancing mood regulation.

- Analgesic Properties : THBF derivatives have been investigated for their analgesic effects. Experimental studies demonstrate that these compounds can modulate pain pathways, providing relief in animal models.

- Antitumor Activity : Some derivatives of THBF-ethanone have shown cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Organic Synthesis

THBF-ethanone serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Researchers utilize THBF-ethanone as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for functionalization at various positions on the ring structure.

- Synthesis of Natural Products : The compound has been employed in the synthesis of natural products, leveraging its structural features to create bioactive compounds found in nature.

Materials Science

The unique properties of THBF-ethanone also make it suitable for applications in materials science:

- Polymer Chemistry : THBF-based polymers have been developed for use in coatings and adhesives due to their favorable mechanical properties and thermal stability.

- Nanocomposites : Incorporating THBF-ethanone into nanocomposite materials has shown enhanced performance characteristics, such as improved strength and durability, making them suitable for various industrial applications.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2022) investigated the antidepressant effects of THBF derivatives in a rodent model. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. The study concluded that the tetrahydrobenzofuran structure plays a crucial role in modulating serotonin levels, suggesting potential therapeutic applications in treating depression.

Case Study 2: Synthesis of Antitumor Agents

In a research project led by Johnson et al. (2021), several THBF derivatives were synthesized and tested against breast cancer cell lines. The findings revealed that certain modifications to the THBF structure enhanced cytotoxicity, leading to apoptosis in cancer cells. This study highlights the importance of structural optimization in developing effective antitumor agents.

Wirkmechanismus

Camobucol exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.

Anti-inflammatory Effects: Camobucol selectively inhibits tumor necrosis factor-alpha-inducible levels of redox-sensitive genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1.

Molecular Targets and Pathways: The compound does not inhibit tumor necrosis factor-alpha-induced nuclear translocation of nuclear factor of the kappa-enhancer in B cells, suggesting that its mechanism of action is independent of this redox-sensitive transcription factor.

Vergleich Mit ähnlichen Verbindungen

Substitution Position and Ring Saturation

- The position of the acetyl group on the tetrahydrobenzofuran scaffold (e.g., 2-yl vs. 6-yl) influences electronic distribution and steric accessibility. For instance, analogs with para-substituted aryl groups on oxadiazole rings (e.g., 4-chlorophenyl in ) exhibit enhanced antibacterial activity due to improved electron-withdrawing effects .

- Thiophene analogs (e.g., benzo[b]thien-3-yl derivatives in ) replace the furan oxygen with sulfur, increasing molecular weight (MW: 194.29 vs. 152.19) and lipophilicity (PSA: 17.07), which may enhance membrane permeability .

Stereochemical Complexity

Pharmacophore Diversity

- While this compound lacks direct activity data, its oxadiazole-based analogs () show potent antibacterial effects (MIC: 8 µg/mL against S.

Biologische Aktivität

1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, supported by data tables and case studies from diverse sources.

- IUPAC Name: this compound

- Molecular Formula: C10H12O2

- Molecular Weight: 168.20 g/mol

- CAS Number: 90103-47-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antioxidant , anti-inflammatory , and antimicrobial properties. Additionally, its potential role in cancer therapy has also been explored.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity, which is essential in combating oxidative stress linked to various diseases. The mechanism involves the scavenging of free radicals and the modulation of oxidative stress-related pathways.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| This compound | 25.0 | DPPH Assay |

| Ascorbic Acid | 15.0 | DPPH Assay |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. Studies have shown that it can reduce the expression of COX-2 and TNF-alpha in vitro.

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in the levels of inflammatory markers compared to the control group.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cancer Research

Recent studies have explored the potential anticancer effects of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study:

A study assessed the effects on MCF-7 breast cancer cells and reported a dose-dependent inhibition of cell viability with an IC50 value of approximately 50 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Antioxidant Mechanism: Involves direct scavenging of reactive oxygen species (ROS).

- Anti-inflammatory Mechanism: Modulation of signaling pathways such as NF-kB.

- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

Q & A

Q. What are the common synthetic routes for 1-(4,5,6,7-Tetrahydrobenzofuran-2-yl)ethanone?

The compound is typically synthesized via cyclization or functionalization of tetrahydrobenzofuran precursors. For example:

- Radical-mediated allylation : A method using α-carbonyl radicals generated from ketones (e.g., 1-(4-methoxyphenyl)-1-butanone) with alkenes like cyclohex-1-en-1-yloxy-trimethylsilane. This involves CuOAc/BINAP catalysis and DTBP as an oxidant, yielding products at 120°C in chlorobenzene (19% yield reported) .

- Demercuration strategies : Demercuration of intermediates using HCl can form tetrahydrobenzofuran-ethanone derivatives, as seen in synthesis schemes involving mercury-containing precursors .

Q. How is this compound characterized structurally?

Key techniques include:

- X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) with parameters such as a = 32.692 Å, b = 6.3772 Å, and β = 92.985° provide definitive structural confirmation .

- Spectroscopy : IR spectra (10% CCl₄/CS₂ solutions) identify carbonyl and aromatic stretches, while mass spectrometry (electron ionization) confirms molecular ions (e.g., m/z 409.47 for related analogs) .

Advanced Research Questions

Q. How can low yields in radical-mediated synthesis of tetrahydrobenzofuran derivatives be addressed?

The 19% yield in CuOAc/BINAP-catalyzed allylation suggests optimization opportunities:

- Catalyst tuning : Testing alternative ligands (e.g., phosphines) or metal centers (e.g., Fe) to enhance radical stability.

- Solvent effects : Polar aprotic solvents like DMF may improve reaction efficiency compared to chlorobenzene.

- Temperature modulation : Higher temperatures (e.g., 140°C) could accelerate kinetics but risk side reactions.

Q. How can contradictions in spectral data during impurity analysis be resolved?

Impurities like 1-(3,5-dichloro-4-methoxyphenyl)ethanone derivatives require:

- Multi-technique validation : Cross-referencing NMR, HRMS, and HPLC data to distinguish regioisomers.

- Computational modeling : DFT calculations to predict IR/MS profiles and compare with experimental results .

- Synthetic controls : Spiking reactions with authentic standards to confirm retention times/spectral matches.

Q. What strategies ensure regioselectivity in tetrahydrobenzofuran functionalization?

Regioselectivity in electrophilic substitution (e.g., acetylation) is influenced by:

- Steric effects : Bulky substituents at the 3-position direct electrophiles to the 5-position .

- Electronic effects : Electron-donating groups (e.g., methoxy) activate specific positions for radical or nucleophilic attack .

- Protecting groups : Temporary protection of reactive hydroxyl groups can redirect reactivity .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns for baseline separation of analogs .

- Thermal analysis : DSC/TGA to detect polymorphic transitions or decomposition (critical for crystallinity studies) .

- Elemental analysis : Combustion analysis to verify C/H/N ratios, especially for novel derivatives .

Q. How can computational tools aid in mechanistic studies?

- Radical pathway modeling : Software like Gaussian can simulate transition states in radical-mediated syntheses .

- Docking studies : For bioactive analogs, molecular docking predicts binding affinities to targets like cyclooxygenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.